2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Description
Historical Context of Diazabicycloheptane Derivatives in Organic Chemistry
The development of diazabicyclo[2.2.1]heptane derivatives represents a significant advancement in the field of constrained bicyclic amine chemistry. The 2,5-diazabicyclo[2.2.1]heptane scaffold, commonly referred to as diazabicycloheptane, has emerged as a privileged structure in medicinal chemistry due to its conformational rigidity and unique three-dimensional arrangement. This bicyclic framework was first synthesized and characterized in the early developments of bridged bicyclic chemistry, where researchers recognized the potential of rigid piperazine homologs for creating molecules with enhanced selectivity and biological activity.
The historical significance of diazabicycloheptane derivatives stems from their ability to serve as conformationally restricted analogs of flexible piperazine systems. Early synthetic efforts focused on developing reliable methods for constructing the bridged bicyclic framework, with various approaches including intramolecular cyclization reactions and cascade processes. The synthesis of substituted diazabicyclo[2.2.1]heptanes has evolved significantly over the decades, with modern methodologies incorporating advanced techniques such as epimerization-lactamization cascade reactions and stereoselective synthetic pathways.
Research into diazabicycloheptane derivatives gained momentum as scientists recognized their potential applications in pharmaceutical research. The rigid nature of these compounds allows for precise positioning of functional groups in three-dimensional space, leading to enhanced selectivity in biological interactions. Multiple pharmaceutical companies have invested in developing synthetic routes to various diazabicycloheptane derivatives, with particular emphasis on creating scalable processes for drug discovery applications.
The compound this compound represents a more recent addition to this family, incorporating aromatic substitution patterns that enhance its chemical properties. The specific substitution pattern with the 4-methoxyphenylmethyl group reflects modern approaches to molecular design, where electron-donating groups are strategically positioned to modulate the electronic properties of the bicyclic core.
Structural Significance of the 2.2.1 Norbornane Framework
The 2.2.1 bicyclic framework, derived from the norbornane structural motif, provides the foundation for the unique three-dimensional architecture of this compound. The norbornane skeleton, also known as bicyclo[2.2.1]heptane, consists of a cyclohexane ring with a methylene bridge connecting the 1,4-positions, creating a rigid, cage-like structure. This bridged bicyclic arrangement eliminates conformational flexibility and fixes the spatial relationships between substituents, making it an ideal scaffold for drug design applications.
The structural significance of the 2.2.1 framework lies in its ability to preorganize molecular geometry. Unlike flexible cyclic systems that can adopt multiple conformations, the bridged bicyclic structure constrains the molecule to a specific three-dimensional arrangement. This conformational restriction has profound implications for biological activity, as it can enhance binding selectivity and reduce entropy penalties associated with receptor binding. The bicyclic effect, a phenomenon observed in nitrogen-bridged bicyclic systems, contributes to increased barriers for nitrogen inversion, further stabilizing the molecular conformation.
In the context of diazabicyclo[2.2.1]heptane systems, the norbornane framework provides two nitrogen atoms positioned at specific geometric relationships. These nitrogen atoms can serve as coordination sites, hydrogen bond acceptors, or sites for further functionalization. The rigid positioning of these nitrogen centers creates unique opportunities for designing molecules with enhanced selectivity for specific biological targets. The bicyclic structure also influences the electronic properties of the nitrogen atoms, potentially affecting their basicity and nucleophilicity compared to their monocyclic counterparts.
The synthetic accessibility of the 2.2.1 norbornane framework has been enhanced through the development of various synthetic methodologies. These include approaches based on intramolecular cyclization reactions, tandem processes, and stereoselective synthesis from readily available starting materials. The ability to reliably construct this framework has enabled the exploration of numerous substitution patterns, including the incorporation of aromatic groups as seen in this compound.
Rationale for Methoxyphenyl Substitution in Bicyclic Amine Systems
The incorporation of the 4-methoxyphenylmethyl substituent in this compound reflects strategic considerations in molecular design aimed at enhancing the compound's chemical and potentially biological properties. The methoxyphenyl group serves multiple functional roles, acting as both an electron-donating aromatic system and a lipophilic substituent that can influence the molecule's physicochemical characteristics.
The methoxy group on the phenyl ring functions as a strong electron-donating substituent through both inductive and resonance effects. This electron donation increases the electron density on the aromatic ring, making it more nucleophilic and potentially enhancing its ability to participate in favorable intermolecular interactions. The para-positioning of the methoxy group maximizes its resonance contribution to the aromatic system, creating an electron-rich aromatic ring that can engage in π-π stacking interactions or serve as a hydrogen bond acceptor through its oxygen atom.
From a medicinal chemistry perspective, the methoxyphenyl substitution pattern is commonly employed to modulate the pharmacological properties of bioactive compounds. The aromatic ring provides a hydrophobic surface that can interact with lipophilic binding pockets in biological targets, while the methoxy group introduces a polar element that can form specific interactions with receptor sites. This combination of hydrophobic and polar characteristics allows for fine-tuning of molecular recognition events.
The methylene linker connecting the methoxyphenyl group to the diazabicycloheptane core provides conformational flexibility while maintaining the structural integrity of both components. This linker allows the aromatic ring to adopt various orientations relative to the bicyclic framework, potentially enabling the molecule to access different binding modes with biological targets. The length and nature of this linker can significantly influence the overall molecular shape and binding properties of the compound.
The strategic placement of the methoxyphenyl substituent on the bicyclic amine system also influences the electronic properties of the nitrogen atoms. The electron-donating nature of the methoxyphenyl group can increase the electron density on the nitrogen atom to which it is attached, potentially affecting the compound's basicity and hydrogen bonding capabilities. This electronic modulation can have significant implications for the compound's behavior in biological systems and its interactions with various molecular targets.
Table 1: Key Structural Parameters of this compound
The research into methoxyphenyl-substituted bicyclic systems has demonstrated their potential for creating compounds with enhanced selectivity and activity profiles. Studies on related bis-(4-methoxyphenyl)amino systems have shown that these aromatic substituents can significantly influence the electronic properties and biological activities of the parent compounds. The specific substitution pattern in this compound represents an optimization of these principles, combining the conformational constraints of the bicyclic framework with the favorable electronic properties of the methoxyphenyl group.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-10(3-5-13)8-15-9-11-6-12(15)7-14-11/h2-5,11-12,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUJGYZFZYKMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3CC2CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375409 | |
| Record name | 2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-74-2 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375409 | |
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| Record name | 845866-74-2 | |
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Preparation Methods
Synthesis via Bisepoxide Ring-Opening and Cyclization
A patented method describes the synthesis of heteropolycycles including 2,5-diazabicyclo[2.2.1]heptane derivatives by reacting bis-epoxides with nitrogen nucleophiles such as benzylamine derivatives in inert solvents under controlled conditions (e.g., steel autoclave, 24-48 hours).
- Starting from bisepoxides like 1,2,5,6-bisepoxyhexane, reaction with benzylamine or substituted benzylamines (e.g., 4-methoxybenzylamine) yields intermediate diol compounds.
- These diols are then converted to mesylates or tosylates using mesyl chloride or tosyl chloride in dichloromethane with an inert base (e.g., pyridine).
- Subsequent intramolecular cyclization under heating or acidic conditions (e.g., mineral acids like H2SO4, HCl) produces the bicyclic diazabicycloheptane core.
- Purification is achieved by chromatography or distillation.
- This method allows for stereochemical control by using stereospecific epoxidation (Sharpless, Shi, Jacobsen-Katsuki methods).
- It can produce high yields of bicyclic amines with potential for enantiomeric enrichment via resolution or asymmetric synthesis.
Table 1: Reaction Conditions for Bisepoxide Method
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bisepoxide formation | Epoxidation of dienes (e.g., 1,2,5,6-bisepoxyhexane) | Sharpless or Jacobsen-Katsuki catalysts for stereoselectivity |
| Nucleophilic ring-opening | Benzylamine or substituted benzylamine, inert solvent, autoclave, 24-48 h | Room temperature to reflux |
| Mesylation/Tosylation | Mesyl chloride or tosyl chloride, pyridine, DCM, cooling | Forms good leaving groups for cyclization |
| Cyclization | Heating with mineral acid or base, Dean-Stark trap | Intramolecular ring closure |
| Purification | Chromatography, Kugelrohr distillation | Yields pure bicyclic amine |
Epimerization–Lactamization Cascade from Aminoproline Esters
A research article reports a method employing an epimerization–lactamization cascade starting from functionalized (2S,4R)-4-aminoproline methyl esters to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives.
- Under basic conditions, the 2-position of the aminoproline ester undergoes epimerization.
- The epimer then undergoes intramolecular aminolysis forming a bridged lactam intermediate.
- Electron-withdrawing N-protective groups and strong bases are critical to promote the cascade.
- This method provides stereoselective access to bicyclic diazabicycloheptane derivatives.
This approach is useful for preparing derivatives with defined stereochemistry and can be adapted to introduce substituents such as the 4-methoxybenzyl group via subsequent functionalization steps.
Directed Metalation Strategy for C-Substituted Derivatives
A study published in ARKIVOC details the preparation of C-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives using a directed metalation strategy.
Method Summary:
- Starting from tosyl-protected hydroxy-pyrrolidine derivatives, metalation with strong bases (e.g., n-BuLi) is directed to specific carbon atoms.
- Subsequent reaction with electrophiles such as 4-methoxybenzyl halides introduces the 4-methoxyphenylmethyl substituent.
- The bicyclic ring is formed by cyclization under acidic conditions or by detosylation.
- The process includes purification steps like crystallization and extraction to obtain high-purity products.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Metalation | n-BuLi or similar, low temperature (-78°C) | Directed lithiation at desired C-atom |
| Electrophilic substitution | 4-Methoxybenzyl bromide or chloride | Introduction of 4-methoxybenzyl group |
| Cyclization and detosylation | Hydrobromic acid reflux, extraction, crystallization | Formation of bicyclic core and removal of protecting groups |
This strategy allows precise substitution at the bicyclic scaffold and is suitable for enantioselective synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The bisepoxide method allows for the preparation of various diazabicyclic frameworks by selecting different bisepoxide precursors and nucleophiles, enabling access to 2,5-diazabicyclo[2.2.1]heptane substituted with benzyl or 4-methoxybenzyl groups.
- Stereochemical purity can be enhanced by asymmetric epoxidation or resolution of racemic mixtures using chiral acids or nucleophiles.
- The epimerization–lactamization cascade provides a novel approach to bicyclic lactams that can be converted to the desired diazabicycloheptane derivatives with stereochemical control.
- Directed metalation offers a route to selectively functionalize the bicyclic scaffold at carbon centers, enabling the introduction of the 4-methoxybenzyl substituent with high regio- and stereoselectivity.
- Ring-closing metathesis, while more commonly applied to related bicyclic amines, represents a potential alternative for constructing the bicyclic core before functionalization.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under specific conditions, typically involving strong oxidizing agents.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media | Oxidized derivatives (e.g., ketones or nitro groups, depending on substituents) |
| Catalytic oxidation | Transition metal catalysts (e.g., Pd/C) with hydrogen peroxide | Partially oxidized intermediates |
Mechanism : The methoxyphenyl group and bicyclic framework may influence oxidation pathways. The nitrogen atoms in the bicyclic structure could stabilize reactive intermediates during oxidation.
Nucleophilic Substitution
The compound’s nitrogen atoms and bridgehead positions enable nucleophilic substitution, particularly under basic conditions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide) | Basic media (e.g., NaH) | N-alkylated derivatives |
| Acylation | Acyl chlorides (e.g., acetyl chloride) | Pyridine or catalytic base | N-acylated derivatives |
Key Insight : The bicyclic structure restricts conformational flexibility, potentially directing substitution to specific sites.
Hydrogenation
Hydrogenation modifies functional groups or reduces unsaturated bonds, though the compound’s fully saturated structure suggests this reaction may target substituents.
| Reaction Type | Catalyst | Conditions | Products |
|---|---|---|---|
| Catalytic hydrogenation | Palladium on carbon (Pd/C) | H₂ gas, elevated pressure | Reduced derivatives (e.g., removal of protecting groups) |
Note : Specific hydrogenation pathways depend on substituent reactivity, such as the methoxyphenyl group.
Functional Group Transformations
The methoxyphenylmethyl substituent enables further derivatization:
-
Demethylation : Acidic or enzymatic conditions may cleave the methyl ether group.
-
Cross-coupling : The phenyl ring could participate in Suzuki or Heck reactions.
Key Findings and Trends
-
Stability : The bicyclic framework enhances thermal and chemical stability, allowing reactions under harsh conditions.
-
Selectivity : Reaction outcomes depend on substituent positioning and steric effects from the methoxyphenyl group .
-
Biological Relevance : Oxidized derivatives or N-substituted analogs may exhibit altered pharmacological profiles, warranting further study.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
- Core Structure : The compound features a diazabicycloheptane core with a methoxyphenyl substituent, which enhances its solubility and biological activity through electronic effects and steric hindrance.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,5-Diazabicyclo[2.2.1]heptane | CHN | Base structure without substitutions |
| 1-Methyl-2,5-diazabicyclo[2.2.1]heptane | CHN | Methyl substitution affecting reactivity |
| 3-Hydroxy-2,5-diazabicyclo[2.2.1]heptane | CHNO | Hydroxyl group introducing different properties |
Antiproliferative Activity
Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines, particularly cervical cancer (HeLa and CaSki cells). For instance, a study demonstrated that derivatives of this compound exhibited superior antiproliferative activity compared to traditional chemotherapeutics like Cisplatin and Paclitaxel, with IC50 values indicating high potency against cancer cells without inducing necrosis in normal lymphocytes .
Case Study: Antiproliferative Mechanism
- Mechanism : The compound induces apoptosis via caspase-3 activation and arrests the cell cycle at the G1 phase.
- Key Findings : Compound 8a showed IC50 values of 0.99 μM for HeLa cells, significantly lower than those of established chemotherapeutics.
Organocatalysis
The compound has been utilized as an organocatalyst in the Biginelli reaction, facilitating the synthesis of dihydropyrimidinones with moderate enantioselectivity. This reaction is crucial for producing biologically active compounds used in pharmaceuticals.
Table 2: Applications in Organocatalysis
| Reaction Type | Role of the Compound | Outcome |
|---|---|---|
| Biginelli Reaction | Organocatalyst | Moderate enantioselectivity in product formation |
Synthetic Utility
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane serves as a versatile building block for synthesizing more complex molecules and chiral ligands in asymmetric synthesis . Its unique structural features allow for various modifications that can enhance its reactivity and biological properties.
Interaction Mechanisms
The methoxy group on the phenyl ring plays a crucial role in the compound's interaction with biological targets through hydrogen bonding and electronic interactions. These interactions are essential for forming stable complexes with substrates, making it a candidate for drug design and development .
Computational Studies
Ab initio and DFT studies have been conducted to understand the molecular geometry and vibrational frequencies of related compounds, providing insights into their stability and reactivity profiles . These computational approaches help predict how modifications to the structure can influence biological activity.
Mechanism of Action
The mechanism by which 2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,5-diazabicyclo[2.2.1]heptane core has been functionalized with diverse substituents, enabling comparisons of structural, catalytic, and pharmacological properties. Below is a detailed analysis of key analogs:
Structural and Functional Variations
Catalytic Performance
- Biginelli Reaction: The 4-methoxyphenylmethyl derivative’s catalytic activity remains untested, but its structural analogs demonstrate efficacy. For example, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr achieved 94% yield and 46% ee in DHPM synthesis, outperforming methyl- or unsubstituted variants (18–37% ee) .
Pharmacological Relevance
- Antitumor Activity: Derivatives like 2-(2,4-difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane (Figure 1, VII, VIII in Merck/Wyeth studies) have been explored as antitumor agents .
- Receptor Binding: The 2,5-diazabicyclo[2.2.1]heptane scaffold is utilized in α7 neuronal nicotinic receptor ligands, though substituent-specific data for the 4-methoxyphenylmethyl variant is lacking .
Physicochemical Properties
- Solubility : Salt forms (e.g., hydrobromides) enhance aqueous solubility, critical for drug delivery .
Biological Activity
2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as (1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane, is a bicyclic compound that has gained attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a diazabicycloheptane core with a methoxyphenyl substituent, which influences its chemical reactivity and biological activity. The presence of the methoxy group can enhance interactions through hydrogen bonding and electronic effects.
| Property | Details |
|---|---|
| IUPAC Name | (1S,4S)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane |
| CAS Number | 845866-74-2 |
| Molecular Formula | C12H16N2O |
| Purity | 96% |
The compound primarily acts as a ligand for various biological targets, interacting with proteins and enzymes that are crucial in cellular processes. Its unique structural features allow it to serve as a catalyst in chemical reactions, such as the Biginelli reaction involving aromatic aldehydes and urea.
Antiproliferative Effects
Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:
- Cervical Cancer (CaSki)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (SK-Lu-1)
One notable derivative, identified as compound 9e , demonstrated moderate antiproliferative activity with IC50 values of 28 µg/mL for CaSki, 18 µg/mL for MDA-MB-231, and 20 µg/mL for SK-Lu-1 cells .
Apoptosis Induction
Compound 9e was found to induce apoptosis in tumor cells through a caspase-dependent pathway without triggering necrotic cell death, highlighting its potential as a selective antitumor agent .
Study on Dithiocarbamate Derivatives
A study synthesized several new dithiocarbamate derivatives based on the diazabicycloheptane framework and evaluated their biological activities. Among them, compound 9e was particularly effective in inhibiting cell proliferation while maintaining selectivity towards tumor cells over human lymphocytes .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Diazabicycloheptane Core : This is achieved through cyclization reactions using starting materials like cyclohexanone and ammonia.
- Introduction of the Methoxyphenyl Group : The methoxyphenyl substituent is introduced via nucleophilic substitution reactions under basic conditions.
Q & A
Q. What are the established synthetic routes for preparing 2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane and its derivatives?
The compound is typically synthesized from trans-4-hydroxy-L-proline via directed lithiation and subsequent functionalization. Key steps include N-protection, stereoselective alkylation using sec-butyllithium/(-)-sparteine, and introduction of the 4-methoxybenzyl group. Derivatives are synthesized via substitutions on the diazabicycloheptane scaffold, such as N-methylation or aryl group additions .
Q. How is the enantiomeric excess (ee) of products determined in reactions catalyzed by this compound?
Enantiomeric excess is quantified using chiral HPLC with appropriate columns (e.g., Chiralpak AD-H or OD-H). For example, in Biginelli reactions, the ee of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) was determined using hexane/isopropanol mobile phases, with retention times and peak areas calibrated against racemic standards .
Q. What analytical techniques confirm the structure and purity of this compound?
X-ray crystallography (e.g., for derivatives like 2-(2,4-difluorophenyl)-substituted analogs) and NMR spectroscopy (¹H/¹³C, DEPT, COSY) are primary methods. Purity is validated via HPLC (>98%) and melting point analysis. Mass spectrometry (ESI-MS) confirms molecular weight .
Advanced Research Questions
Q. What strategies can optimize enantioselectivity in Biginelli reactions using this catalyst?
Enantioselectivity is influenced by steric and electronic effects of substituents on the diazabicycloheptane scaffold. For example, the hydrobromide salt of (1S,4S)-2-[(R)-1-phenylethyl]-derivative achieved 46% ee in DHPM synthesis, outperforming N-methylated analogs (37% ee). Optimizing solvent polarity (e.g., methanol vs. THF) and catalyst loading (5–10 mol%) also enhances selectivity .
Q. How do solvent and catalyst concentration variations affect reaction outcomes?
Solvent polarity significantly impacts yield and ee. Methanol provided higher yields (94%) but moderate ee (37%), while non-polar solvents improved enantioselectivity at the expense of reactivity. Catalyst concentrations >10 mol% led to diminished returns due to aggregation effects, as shown in Table 1 of the Biginelli reaction study .
Q. How to address contradictions in yield and enantiomeric excess when scaling up reactions?
Discrepancies often arise from inhomogeneous mixing or heat transfer limitations. For instance, microwave-assisted reactions (6–7 W, 45°C) reduced reaction time but did not improve yield or ee compared to conventional heating. Systematic DOE (Design of Experiments) approaches are recommended to identify critical scale-up parameters .
Q. What is the proposed mechanism for enantioselective induction in the Biginelli reaction?
The mechanism involves dual activation: the bicyclic diamine acts as a Brønsted base to deprotonate urea, while the chiral scaffold creates a stereoselective environment for aldehyde-β-ketoester condensation. Transition-state stabilization via hydrogen bonding and π-π interactions (e.g., with the 4-methoxyphenyl group) drives enantioinduction, favoring the (S)-enantiomer (Scheme 3) .
Q. What structural features contribute to the catalytic activity of this compound?
The rigid bicyclic scaffold enforces a fixed dihedral angle between nitrogen lone pairs, enhancing substrate preorganization. Substituents like 4-methoxybenzyl improve solubility and π-stacking with aromatic aldehydes. Methylation of one nitrogen increases steric bulk, altering selectivity .
Q. How effective is microwave irradiation in improving reaction efficiency?
Microwave irradiation (45°C, 8 h) reduced Biginelli reaction time but yielded only 42% product with 27% ee, underperforming conventional methods. Optimization of power and temperature is required to mitigate thermal decomposition risks .
Q. What are the challenges in synthesizing C-substituted derivatives?
C-substitution on the diazabicycloheptane core is hindered by steric constraints and competing N-functionalization. Directed lithiation using (-)-sparteine enables selective C–H activation, but side reactions (e.g., over-alkylation) require careful stoichiometric control and low-temperature conditions (-78°C) .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
